molecular formula C10H6Br2N2S2 B1440938 1,2-Bis(5-bromopyridin-2-yl)disulfane CAS No. 872273-36-4

1,2-Bis(5-bromopyridin-2-yl)disulfane

Cat. No. B1440938
M. Wt: 378.1 g/mol
InChI Key: WURUVZBYROJMDO-UHFFFAOYSA-N
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Description

1,2-Bis(5-bromopyridin-2-yl)disulfane, also known as 1,2-DiBromo-4-Pyridinethiol, is an organosulfur compound containing two bromine atoms, two pyridine rings, and a disulfide bridge. It is a colorless, crystalline solid with a melting point of 181°C and a boiling point of 281°C. 1,2-DiBromo-4-Pyridinethiol has a wide range of applications in the fields of organic synthesis, catalysis, and biochemistry, including the synthesis of new compounds and the study of their mechanisms of action.

Scientific Research Applications

  • Synthesis of Schiff-base compounds
    • Application: The compound 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol, a Schiff-base compound, has been synthesized .
    • Method: Salicylaldehyde and 5-bromo-2-aminopyridine were dissolved in methanol and stirred at room temperature for 30 minutes .
    • Results: The compound was characterized by elemental analyses, FT-IR, UV–Vis and 1H-NMR spectroscopy, and X-ray single crystal diffraction .
  • Synthesis of 5-Bromopyridine-3-acetonitrile

    • Application: 5-Bromopyridine-3-acetonitrile is a brominated pyridine derivative that can be used as a building block in organic synthesis .
    • Method: The specific synthesis method for this compound is not provided, but it typically involves reactions with other organic compounds .
    • Results: The product is a brominated pyridine derivative that can be used in further reactions .
  • Synthesis of 5-Bromopyridine-2-thiol

    • Application: 5-Bromopyridine-2-thiol is another brominated pyridine derivative that can be used as a building block in organic synthesis .
    • Method: The specific synthesis method for this compound is not provided, but it typically involves reactions with other organic compounds .
    • Results: The product is a brominated pyridine derivative that can be used in further reactions .
  • Synthesis of 5-Bromopyridine-3-acetonitrile

    • Application: 5-Bromopyridine-3-acetonitrile is a brominated pyridine derivative that can be used as a building block in organic synthesis .
    • Method: The specific synthesis method for this compound is not provided, but it typically involves reactions with other organic compounds .
    • Results: The product is a brominated pyridine derivative that can be used in further reactions .
  • Synthesis of 5-Bromopyridine-2-thiol

    • Application: 5-Bromopyridine-2-thiol is another brominated pyridine derivative that can be used as a building block in organic synthesis .
    • Method: The specific synthesis method for this compound is not provided, but it typically involves reactions with other organic compounds .
    • Results: The product is a brominated pyridine derivative that can be used in further reactions .
  • Synthesis of 5-bromo-2-(pyrrolidin-1-yl)pyridine

    • Application: 5-bromo-2-(pyrrolidin-1-yl)pyridine is a brominated pyridine derivative that can be used as a building block in organic synthesis .
    • Method: The specific synthesis method for this compound is not provided, but it typically involves reactions with other organic compounds .
    • Results: The product is a brominated pyridine derivative that can be used in further reactions .

properties

IUPAC Name

5-bromo-2-[(5-bromopyridin-2-yl)disulfanyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2S2/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURUVZBYROJMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)SSC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682452
Record name 2,2'-Disulfanediylbis(5-bromopyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(5-bromopyridin-2-yl)disulfane

CAS RN

872273-36-4
Record name 2,2'-Disulfanediylbis(5-bromopyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Rattanangkool, W Krailat, T Vilaivan… - European Journal of …, 2014 - Wiley Online Library
The activation of the sulfur atom of thiols with (diacetoxyiodo)benzene (DIB) has been explored in the preparation of symmetrical disulfides and sulfenamides. Disulfides can be …
T Tankam, K Poochampa, T Vilaivan… - Tetrahedron, 2016 - Elsevier
In this work, we developed a visible light induced oxidative coupling of thiols into the corresponding disulfides in a process catalyzed by an inexpensive and non hazardous Rose …
Number of citations: 37 www.sciencedirect.com

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